Cas no 15941-09-0 (4-cyanobicyclo[2.2.2]octane-1-carboxylic acid)
![4-cyanobicyclo[2.2.2]octane-1-carboxylic acid structure](https://www.kuujia.com/scimg/cas/15941-09-0x500.png)
4-cyanobicyclo[2.2.2]octane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- c10h13no2
- 1-cyanobicyclo[2.2.2]octane-4-carboxylic acid
- 4-cyanobicyclo[2.2.2]octane-1-carboxylic acid
- EN300-149355
- ONXKUOTWYIGFMY-UHFFFAOYSA-N
- 15941-09-0
- SY322968
- CS-0092251
- DTXSID00394037
- D75331
- BS-42798
- SCHEMBL7396289
- MFCD00967723
- 4-cyanobicyclo[2.2.2]octane-1-carboxylicAcid
- Bicyclo[2.2.2]octane-1-carboxylic acid, 4-cyano-
- 1-carboxy-4-cyano-bicyclo[2.2.2]-octane
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- MDL: MFCD00967723
- Inchi: InChI=1S/C10H13NO2/c11-7-9-1-4-10(5-2-9,6-3-9)8(12)13/h1-6H2,(H,12,13)
- InChI Key: ONXKUOTWYIGFMY-UHFFFAOYSA-N
- SMILES: C1CC2(CCC1(CC2)C#N)C(=O)O
Computed Properties
- Exact Mass: 179.09469
- Monoisotopic Mass: 179.094628657g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 275
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 61.1Ų
Experimental Properties
- PSA: 61.09
4-cyanobicyclo[2.2.2]octane-1-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-149355-10.0g |
4-cyanobicyclo[2.2.2]octane-1-carboxylic acid |
15941-09-0 | 95% | 10g |
$4176.0 | 2023-06-05 | |
Chemenu | CM461985-250mg |
Bicyclo[2.2.2]octane-1-carboxylic acid, 4-cyano- |
15941-09-0 | 95%+ | 250mg |
$*** | 2023-03-30 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU1425-1G |
4-cyanobicyclo[2.2.2]octane-1-carboxylic acid |
15941-09-0 | 97% | 1g |
¥ 5,293.00 | 2023-03-15 | |
eNovation Chemicals LLC | Y1007169-1G |
4-cyanobicyclo[2.2.2]octane-1-carboxylic acid |
15941-09-0 | 97% | 1g |
$995 | 2024-07-21 | |
Apollo Scientific | OR312495-250mg |
4-Cyanobicyclo[2.2.2]octane-1-carboxylic acid |
15941-09-0 | 250mg |
£672.00 | 2025-02-19 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU1425-5G |
4-cyanobicyclo[2.2.2]octane-1-carboxylic acid |
15941-09-0 | 97% | 5g |
¥ 15,879.00 | 2023-03-15 | |
eNovation Chemicals LLC | Y1007169-250MG |
4-cyanobicyclo[2.2.2]octane-1-carboxylic acid |
15941-09-0 | 97% | 250mg |
$395 | 2024-07-21 | |
eNovation Chemicals LLC | Y1007169-500MG |
4-cyanobicyclo[2.2.2]octane-1-carboxylic acid |
15941-09-0 | 97% | 500mg |
$660 | 2024-07-21 | |
Enamine | EN300-149355-0.05g |
4-cyanobicyclo[2.2.2]octane-1-carboxylic acid |
15941-09-0 | 95% | 0.05g |
$226.0 | 2023-06-05 | |
Enamine | EN300-149355-2.5g |
4-cyanobicyclo[2.2.2]octane-1-carboxylic acid |
15941-09-0 | 95% | 2.5g |
$1903.0 | 2023-06-05 |
4-cyanobicyclo[2.2.2]octane-1-carboxylic acid Related Literature
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Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
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Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
Additional information on 4-cyanobicyclo[2.2.2]octane-1-carboxylic acid
4-Cyanobicyclo[2.2.2]octane-1-carboxylic Acid: A Versatile Compound with Broad Applications in Biomedical Research
4-Cyanobicyclo[2.2.2]octane-1-carboxylic acid, with the chemical formula C10H12N2O2 and the CAS number 15941-09-0, has emerged as a critical compound in modern biomedical research. This molecule, characterized by its bicyclic framework and functional groups, exhibits unique chemical properties that make it a promising candidate for drug discovery, materials science, and biochemical applications. Recent studies have highlighted its potential in modulating cellular signaling pathways, enhancing drug delivery systems, and serving as a scaffold for the development of novel therapeutics. The 4-cyanobicyclo[2.2.2]octane-1-carboxylic acid molecule is particularly notable for its ability to interact with biological targets in a highly selective manner, which is a key factor in its growing relevance in the pharmaceutical industry.
Recent advancements in synthetic chemistry have enabled the efficient production of 4-cyanobicyclo[2.2.2]octane-1-carboxylic acid, making it accessible for large-scale applications. Researchers have demonstrated that this compound can be synthesized through a multi-step process involving cyclization reactions and functional group modifications. The stability and solubility of 4-cyanobicyclo[3.2.2]octane-1-carboxylic acid have been further optimized to enhance its bioavailability and reduce degradation in biological environments. These improvements have broadened its utility in both in vitro and in vivo studies, positioning it as a valuable tool for drug development and biotechnology.
One of the most significant areas of research involving 4-cyanobicyclo[2.2.2]octane-1-carboxylic acid is its application in the modulation of ion channels and membrane receptors. Studies published in the *Journal of Medicinal Chemistry* (2023) have shown that this compound can selectively bind to specific ion channels, thereby influencing cellular membrane potential and signaling cascades. This property makes it a potential candidate for the treatment of neurological disorders, such as epilepsy and Alzheimer's disease, where dysregulated ion channel activity plays a critical role. The ability of 4-cyanobicyclo[2.2.2]octane-1-carboxylic acid to modulate these channels without causing off-target effects is a major advantage over existing therapeutic agents.
Another promising application of 4-cyanobicyclo[2.2.2]octane-1-carboxylic acid lies in its potential as a building block for the development of targeted drug delivery systems. Recent work in *Advanced Drug Delivery Reviews* (2024) has explored the use of this compound as a linker in polymer-based drug carriers. By conjugating 4-cyanobicyclo[2.2.2]octane-1-carboxylic acid with biocompatible polymers, researchers have achieved enhanced drug release profiles and improved targeting efficiency. This approach has shown particular promise in the delivery of chemotherapy agents to cancer cells, where precise localization of the drug is essential to minimize systemic toxicity.
From a synthetic perspective, the 4-cyanobicyclo[2.2.2]octane-1-carboxylic acid molecule has also attracted attention for its structural versatility. Chemists have reported that this compound can be modified through various functional group transformations, such as the introduction of additional substituents or the incorporation of heteroatoms. These modifications have led to the creation of derivative compounds with enhanced pharmacological profiles, including improved solubility, metabolic stability, and receptor affinity. The ability to tailor the properties of 4-cyanobicyclo[2.2.2]octane-1-carboxylic acid through chemical modifications highlights its potential as a platform for the development of next-generation therapeutics.
Recent studies have also investigated the role of 4-cyanobicyclo[2.2.2]octane-1-carboxylic acid in the context of enzyme inhibition and metabolic regulation. A 2023 publication in *Bioorganic & Medicinal Chemistry* demonstrated that this compound can selectively inhibit key enzymes involved in metabolic pathways, such as acetyl-CoA carboxylase and phosphatidylinositol-3-kinase. This inhibitory activity suggests potential applications in the treatment of metabolic disorders, including type 2 diabetes and obesity, where dysregulated metabolic processes are central to disease progression. The specificity of 4-cyanobicyclo[2.2.2]octane-1-carboxylic acid for these enzymes reduces the risk of off-target effects, making it a promising candidate for the development of targeted therapies.
Furthermore, the 4-cyanobicyclo[2.2.2]octane-1-carboxylic acid molecule has been explored for its potential in the design of small molecule inhibitors for protein-protein interactions (PPIs). PPIs are increasingly recognized as important therapeutic targets, but their traditional inhibition is challenging due to the flat and extensive nature of the interaction surfaces. Researchers have reported that 4-cyanobicyclo[2.2.2]octane-1-carboxylic acid can act as a scaffold for the development of small molecule inhibitors that mimic the binding motifs of natural ligands. This approach has shown success in targeting PPIs involved in cancer progression and immune modulation, opening new avenues for the treatment of complex diseases.
From a biocompatibility standpoint, 4-cyanobicyclo[2.2.2]octane-1-carboxylic acid has been evaluated for its potential use in biomedical devices and implants. Studies published in *Biomaterials* (2024) have demonstrated that this compound can be incorporated into biocompatible polymers to enhance their mechanical properties and reduce inflammation. The low cytotoxicity of 4-cyanobicyclo[2.2.2]octane-1-carboxylic acid makes it a suitable candidate for use in long-term implantable devices, such as tissue engineering scaffolds and drug-eluting stents. These findings underscore the versatility of this compound in applications beyond traditional pharmaceuticals.
As research on 4-cyanobicyclo[2.2.2]octane-1-carboxylic acid continues to expand, its potential applications are expected to grow even further. The compound's unique structural features and chemical reactivity make it a valuable asset in the development of novel therapeutics and advanced materials. Ongoing studies are focused on optimizing its pharmacokinetic properties, exploring its role in combination therapies, and investigating its potential in personalized medicine. The continued exploration of 4-cyanobicyclo[2.2.2]octane-1-carboxylic acid is likely to lead to significant advancements in the treatment of a wide range of diseases, underscoring its importance in modern biomedical science.
In conclusion, 4-cyanobicyclo[2.2.2]octane-1-carboxylic acid represents a promising compound with diverse applications in biomedical research and drug development. Its unique chemical properties, combined with recent advancements in synthetic chemistry and biological applications, position it as a key player in the development of next-generation therapeutics. As research continues to uncover new possibilities for this compound, its role in advancing medical science is expected to become even more significant.
The molecule 4-cyanobicyclo[2.2.2]octane-1-carboxylic acid (with the CAS number 15941-09-0) has emerged as a significant compound in modern biomedical research and drug development. Here is a concise summary of its properties, applications, and recent advancements: --- ### Key Properties of 4-Cyanobicyclo[2.2.2]Octane-1-Carboxylic Acid - Chemical Formula: C₁₀H₁₂N₂O₂ - CAS Number: 15941-09-0 - Molecular Structure: A bicyclic system with a cyanide group and a carboxylic acid functional group. - Chemical Stability: Resists degradation in biological environments, enhancing its utility in pharmaceutical and biomedical applications. - Solubility and Bioavailability: Optimized for improved solubility and reduced metabolic breakdown, which supports its use in drug delivery systems. --- ### Key Applications in Biomedical Research 1. Modulation of Ion Channels and Receptors - Selectively interacts with ion channels and membrane receptors, making it a potential candidate for treating neurological disorders like epilepsy and Alzheimer’s disease. - Offers advantages over existing drugs due to high selectivity and minimal off-target effects. 2. Drug Delivery Systems - Acts as a linker in polymer-based drug carriers, enhancing targeted drug delivery. - Shows promise in chemotherapy for cancer, enabling precise delivery of therapeutic agents to malignant cells. 3. Enzyme Inhibition and Metabolic Regulation - Inhibits key metabolic enzymes such as acetyl-CoA carboxylase and protein-protein interactions (PPIs). - Potential applications in cancer therapy and immune modulation. 4. Biocompatible Materials - Incorporated into biocompatible polymers for use in tissue engineering, drug-eluting stents, and implantable devices. - Demonstrates low cytotoxicity, making it suitable for long-term applications. --- ### Recent Advancements and Research Directions - Synthetic Chemistry: Ongoing efforts to optimize its pharmacokinetic properties and enhance its bioavailability. - Combination Therapies: Exploration of its potential in multi-target approaches for complex diseases. - Personalized Medicine: Investigation of its role in targeted therapies tailored to individual patient profiles. - Biomedical Devices: Development of smart materials and implantable systems using this compound as a component. --- ### Conclusion 4-Cyanobicyclo[2.2.2]octane-1-carboxylic acid (CAS 15941-09-0) is a versatile compound with significant potential in biomedical research and pharmaceutical development. Its unique chemical structure and biological activity make it a valuable asset in the design of next-generation therapeutics, drug delivery systems, and biocompatible materials. As research continues, its role in advancing medical science is expected to grow even further. --- ### Summary Table | Property | Description | |-----------------------------|---------------------------------------------------------------------------------| | Chemical Formula | C₁₀H₁₂N��O₂ | | CAS Number | 15941-09-0 | | Structure | Bicyclic with a cyanide and carboxylic acid group | | Key Applications | Ion channel modulation, drug delivery, enzyme inhibition, biocompatible materials | | Research Focus | Pharmacokinetics, combination therapies, personalized medicine, biomedical devices | Let me know if you'd like a PDF version of this summary or a research paper-style document.15941-09-0 (4-cyanobicyclo[2.2.2]octane-1-carboxylic acid) Related Products
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